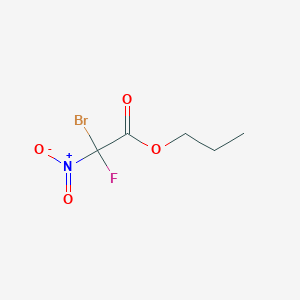
Propyl bromo(fluoro)nitroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl bromo(fluoro)nitroacetate is an organic compound that contains a propyl group, a bromine atom, a fluorine atom, and a nitro group attached to an acetate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propyl bromo(fluoro)nitroacetate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation:
Nitration: The nitro group can be introduced through nitration using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl bromo(fluoro)nitroacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Bromination: Bromine (Br₂) or pyridine hydrobromide perbromide.
Fluorination: Aminodifluorosulfinium tetrafluoroborate, PyFluor.
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of propyl bromo(fluoro)aminoacetate.
Oxidation: Formation of propyl bromo(fluoro)nitroacetic acid.
Wissenschaftliche Forschungsanwendungen
Propyl bromo(fluoro)nitroacetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of propyl bromo(fluoro)nitroacetate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The bromine and fluorine atoms can participate in substitution reactions, leading to the formation of new compounds with potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propyl bromoacetate: Lacks the fluorine and nitro groups, making it less reactive in certain substitution and reduction reactions.
Propyl fluoroacetate:
Propyl nitroacetate: Lacks the bromine and fluorine atoms, limiting its use in certain synthetic applications.
Uniqueness
Propyl bromo(fluoro)nitroacetate is unique due to the presence of all three functional groups (bromine, fluorine, and nitro) on the acetate backbone.
Eigenschaften
CAS-Nummer |
113851-86-8 |
|---|---|
Molekularformel |
C5H7BrFNO4 |
Molekulargewicht |
244.02 g/mol |
IUPAC-Name |
propyl 2-bromo-2-fluoro-2-nitroacetate |
InChI |
InChI=1S/C5H7BrFNO4/c1-2-3-12-4(9)5(6,7)8(10)11/h2-3H2,1H3 |
InChI-Schlüssel |
CIKUDDYRYXOQSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C([N+](=O)[O-])(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


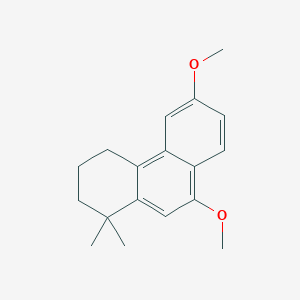
![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)
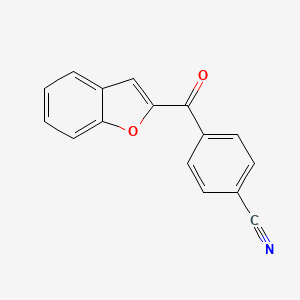
![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
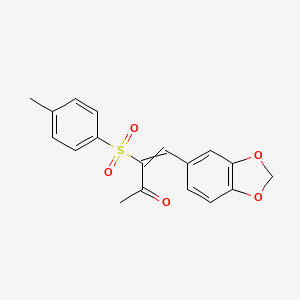
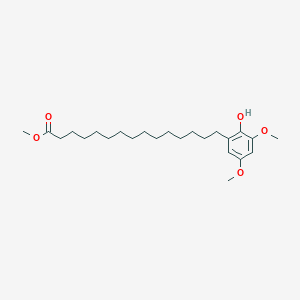
![Phenyl[4-(phenylselanyl)phenyl]methanone](/img/structure/B14308077.png)
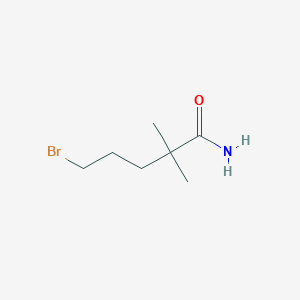

![Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate](/img/structure/B14308092.png)

![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)
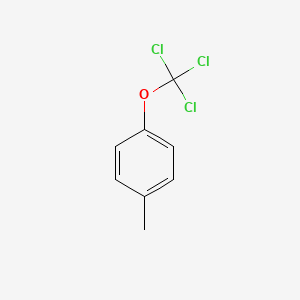
![{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)](/img/structure/B14308109.png)
